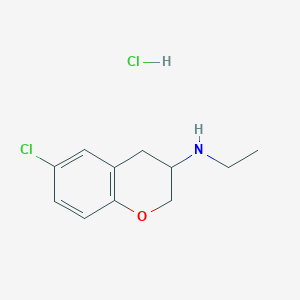
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the reaction of 6-chloro-3,4-dihydro-2H-chromen-3-amine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反应分析
Types of Reactions
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
科学研究应用
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
- 6-chloro-3,4-dihydro-2H-chromen-3-amine
- 6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- 6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrobromide
Uniqueness
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its non-ethylated counterparts.
属性
CAS 编号 |
61190-38-3 |
|---|---|
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC 名称 |
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-2-13-10-6-8-5-9(12)3-4-11(8)14-7-10;/h3-5,10,13H,2,6-7H2,1H3;1H |
InChI 键 |
PJVDWHHZIXFPNX-UHFFFAOYSA-N |
规范 SMILES |
CCNC1CC2=C(C=CC(=C2)Cl)OC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















